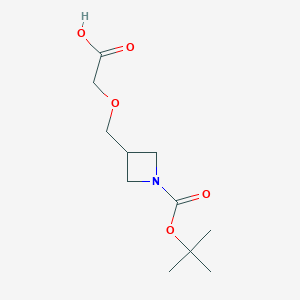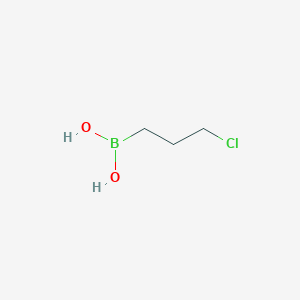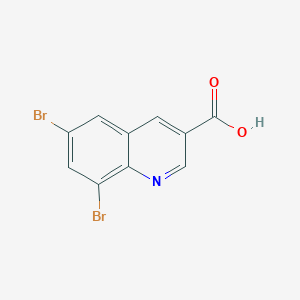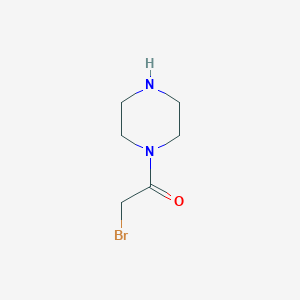![molecular formula C19H26F2N2O2 B15298163 tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)
tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[321]octan-1-yl}carbamate is a synthetic organic compound with a complex bicyclic structure It is characterized by the presence of a tert-butyl carbamate group, a benzyl group, and two fluorine atoms on the azabicyclo[321]octane scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Scaffold: This step involves the construction of the bicyclic core structure through a series of cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through the reaction of the amine with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
tert-Butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
tert-Butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate involves its interaction with specific molecular targets. The presence of the fluorine atoms and the bicyclic structure may enhance its binding affinity to certain enzymes or receptors. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate biological processes through its unique structural features.
相似化合物的比较
Similar Compounds
- tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl ((1R,5S)-3-oxobicyclo[3.2.1]octan-8-yl)carbamate
Uniqueness
The uniqueness of tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate lies in its specific combination of functional groups and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C19H26F2N2O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
tert-butyl N-(3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl)carbamate |
InChI |
InChI=1S/C19H26F2N2O2/c1-17(2,3)25-16(24)22-18-10-9-15(19(18,20)21)12-23(13-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24) |
InChI 键 |
KQJFOTFWSYVXGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC12CCC(C1(F)F)CN(C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)

